(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

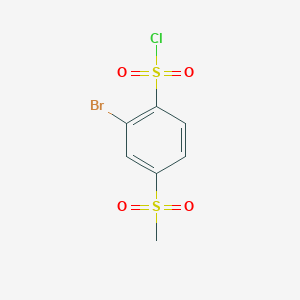

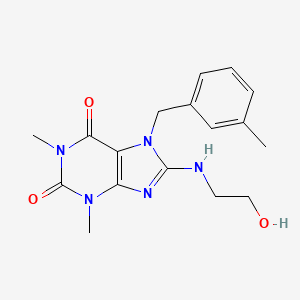

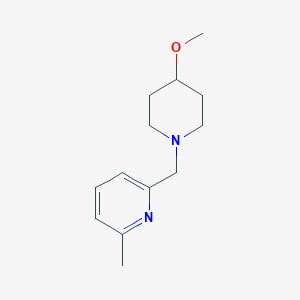

“(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone” is a chemical compound with the molecular formula C22H17NO3S . It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been reported in the literature . For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested them as positive allosteric modulators of the AMPA receptors .Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring can have various functional groups attached to it, which are responsible for its activity .Physical and Chemical Properties Analysis

The molecular formula of this compound is C22H17NO3S, and its average mass is 375.440 Da . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Coppo and Fawzi (1998) explored the synthesis of various novel heterocycles, including 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, elucidating the reactions and rearrangements involved in creating these unique compounds (Coppo & Fawzi, 1998).

- Eckhardt et al. (2020) detailed the structural characterization of a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, highlighting the intricate nature of these chemical processes and their significance in the context of anti-tuberculosis drug development (Eckhardt et al., 2020).

Antimicrobial Properties

- Ahmad et al. (2011) synthesized a series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, revealing that these compounds exhibit moderate to significant anti-microbial activities, with compounds possessing higher lipophilicity showing increased anti-bacterial effects (Ahmad et al., 2011).

Computational and Photophysical Studies

- Preet and Cannoo (2015) conducted computational studies on synthesized 1,4-benzothiazines, providing insights into the molecular structures, photophysical properties, and the influence of different bases in the synthesis process (Preet & Cannoo, 2015).

- Nazarenko et al. (2008) delved into the synthesis and molecular structure analysis of 1,4-benzothiazin-2-yl derivatives, contributing valuable knowledge to the field of organic synthesis and the chemical properties of these compounds (Nazarenko et al., 2008).

Derivative Synthesis and Characterization

- Blankenbuehler and Parkin (2002) focused on the synthesis of cyclopentadienyl-derived γ-diketones and arylhydrazines, expanding the scope of available benzothiazine derivatives and providing crystal structures for further analytical studies (Blankenbuehler & Parkin, 2002).

- Kobayashi and Kanbe (2011) developed a convenient synthesis method for N,N-disubstituted 4H-3,1-benzothiazin-2-amines, showcasing the versatility of these compounds in synthetic organic chemistry (Kobayashi & Kanbe, 2011).

Mécanisme D'action

Target of Action

The primary targets of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone are KATP channels . These channels play a crucial role in regulating the release of insulin from pancreatic β-cells .

Mode of Action

This compound interacts with its targets, the KATP channels, by acting as an activator . This interaction results in the opening of these channels, which leads to the hyperpolarization of the cell membrane and inhibition of insulin release .

Biochemical Pathways

The activation of KATP channels by this compound affects the insulin secretion pathway . This can have downstream effects on glucose metabolism, as insulin is a key hormone that regulates blood glucose levels .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of insulin release from pancreatic β-cells . This can result in increased blood glucose levels, which may be beneficial in certain therapeutic contexts.

Propriétés

IUPAC Name |

(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3S/c1-16-11-13-17(14-12-16)22(24)21-15-23(18-7-3-2-4-8-18)19-9-5-6-10-20(19)27(21,25)26/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDMMBSSNROQEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2605785.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2605793.png)

![N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2605799.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2605800.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2605801.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2605804.png)